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Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-methylpyridin-4-amine is a substituted pyridine derivative with

potential applications in pharmaceutical and materials science research. Its structural features,

including a bromine atom, a methyl group, and an amino group on the pyridine ring, make it a

versatile building block in organic synthesis. This technical guide provides a comprehensive

overview of the predicted spectral data for 2-Bromo-6-methylpyridin-4-amine, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Detailed experimental protocols for acquiring such data are also presented to aid researchers

in their analytical endeavors.

Predicted Spectral Data
Due to the limited availability of published experimental spectra for 2-Bromo-6-methylpyridin-
4-amine, the following data is predicted based on established spectroscopic principles and

analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-3 ~6.5 - 6.7 Singlet (s) N/A

H-5 ~6.3 - 6.5 Singlet (s) N/A

-NH₂ ~4.5 - 5.5 Broad Singlet (br s) N/A

-CH₃ ~2.3 - 2.5 Singlet (s) N/A

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~148 - 152

C-4 ~155 - 158

C-6 ~157 - 160

C-3 ~108 - 112

C-5 ~105 - 109

-CH₃ ~22 - 25

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (Solid State, KBr Pellet):
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium - Strong
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

2980 - 2850 Medium Aliphatic C-H stretching (-CH₃)

1620 - 1580 Strong
C=C and C=N stretching

(pyridine ring)

1500 - 1400 Medium - Strong N-H bending

1100 - 1000 Medium C-Br stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

m/z
Predicted Relative
Intensity (%)

Assignment

187/189 High
[M]⁺ (Molecular ion with ⁷⁹Br/

⁸¹Br isotopes)

172/174 Medium [M-CH₃]⁺

108 Medium [M-Br]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 2-Bromo-6-
methylpyridin-4-amine.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
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Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 or 500 MHz)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
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FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR Spectrometer

Procedure:

Sample Preparation (KBr Pellet):

Place a small amount of KBr powder in an agate mortar.

Add a very small amount (1-2% by weight) of the sample.

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

Transfer a portion of the powder to a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing:
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The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Volatile solvent (e.g., dichloromethane, methanol)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable

volatile solvent.

GC Method:

Set the GC oven temperature program (e.g., start at 50°C, ramp to 280°C).

Use helium as the carrier gas at a constant flow rate.

MS Method:

Set the ionization mode to Electron Ionization (EI) at 70 eV.

Set the mass scan range (e.g., m/z 40-300).

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Processing:
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Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the

compound.

Extract the mass spectrum for that peak.

Identify the molecular ion peak and major fragment ions. Note the characteristic isotopic

pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

relationship between the predicted data and the molecular structure.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-6-methylpyridin-4-amine.
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Predicted Spectral Data
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Caption: Relationship between the molecular structure and predicted spectral data.

To cite this document: BenchChem. [Spectral Data of 2-Bromo-6-methylpyridin-4-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280533#2-bromo-6-methylpyridin-4-amine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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